2-(2,4-Diaminophenoxy)ethanol sulfate
Description
Nomenclature and Chemical Structure of 2-(2,4-Diaminophenoxy)ethanol Sulfate (B86663)
A clear understanding of a chemical compound begins with its nomenclature and structure. This section details the standardized naming conventions, molecular formulas, and weights, as well as related structural forms of 2-(2,4-Diaminophenoxy)ethanol.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the base compound as 2-(2,4-diaminophenoxy)ethanol . nih.govsigmaaldrich.com The sulfate salt is referred to by the IUPAC name 2-(2,4-diaminophenoxy)ethanol;sulfuric acid . nih.gov
This compound and its salts are known by a variety of synonyms in scientific literature and commerce. For the dihydrochloride (B599025) salt, common synonyms include:
2,4-Diaminophenoxyethanol (B1213692) 2HCl nih.gov
4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride tcichemicals.com
Ethanol (B145695), 2-(2,4-diaminophenoxy)-, dihydrochloride
The sulfate salt is also known as:
1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate cymitquimica.com
Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) cymitquimica.com
Jarocol DPE ulprospector.com
Molecular Formula and Molecular Weight (for the free base and sulfate salt)
The molecular characteristics of the free base and its common salts are fundamental for any chemical analysis. The properties are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2,4-Diaminophenoxy)ethanol (Free Base) | C₈H₁₂N₂O₂ | 168.19 |
| 2-(2,4-Diaminophenoxy)ethanol Sulfate | C₈H₁₄N₂O₆S | 266.27 scbt.com |
| 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | C₈H₁₄Cl₂N₂O₂ | 241.12 nih.gov |
This table presents the molecular formula and weight for the free base and its sulfate and dihydrochloride salts.
Structural Isomers and Related Compounds (e.g., dihydrochloride salt)
The most common salt forms of 2-(2,4-diaminophenoxy)ethanol are the sulfate and dihydrochloride salts. The dihydrochloride salt, with the CAS number 66422-95-5, is a well-documented variant. cymitquimica.com It is often used in toxicological studies, with the understanding that the findings are generally applicable to the sulfate salt as well due to their comparable properties. europa.eu Both salts are typically supplied as a white to off-white or light gray to pale pink powder. cymitquimica.comcir-safety.org
Historical Context of this compound in Chemical Science
The history of 2-(2,4-diaminophenoxy)ethanol is closely intertwined with the development of cosmetic science, particularly in the field of hair colorants.
Early Synthesis and Characterization
The synthesis of 2-(2,4-diaminophenoxy)ethanol and its salts is generally achieved through the reaction of 2,4-dinitrochlorobenzene with ethylene (B1197577) glycol in an alkaline environment, followed by a reduction step. google.comresearchgate.net This process is detailed in various patents, which describe a two-step synthesis where the raw materials are readily available, making it suitable for industrial production. patsnap.comgoogle.com
Evolution of its Role in Specific Chemical Applications
The primary and most well-documented application of 2-(2,4-diaminophenoxy)ethanol and its salts is as a component in oxidative hair dye formulations. tcichemicals.comeuropa.eu In this context, it functions as a "coupler" or "secondary intermediate." ulprospector.com These couplers react with primary intermediates in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger colorant molecules within the hair shaft. cir-safety.org
The use of this compound in hair dyes has been subject to review by regulatory and scientific bodies. The Cosmetic Ingredient Review (CIR) Expert Panel first published a safety assessment of 2,4-Diaminophenoxyethanol Dihydrochloride in 1991, concluding it was safe for use in cosmetics under the practices of use at that time. cir-safety.org This review was later amended to include the sulfate salt.
Research Significance and Academic Relevance of this compound
This compound, a substituted aromatic amine, holds a notable position in applied chemical research, primarily recognized for its function as a key intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a phenoxyethanol (B1677644) group attached to a diaminobenzene ring, provides a versatile scaffold for chemical modifications, making it a valuable building block in several industrial and academic research areas. The sulfate salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various formulations. While much of the available literature centers on its application in the cosmetics industry, particularly in oxidative hair dyes, its significance extends to broader chemical synthesis and materials science.
Overview of Academic Research Trends
Academic and industrial research concerning this compound and its corresponding free base or hydrochloride salt has predominantly trended towards its application and synthesis. The primary focus has been on its role as a "coupler" molecule in oxidative hair coloring products. researchgate.netgoogle.com In this context, research has explored its reaction mechanisms with primary intermediates, such as p-phenylenediamine (B122844), in the presence of an oxidizing agent to produce a range of hair colors. researchgate.net
A significant area of investigation has been the development and optimization of its synthesis. A patented preparation technology for the hydrochloride salt, which is structurally and functionally analogous to the sulfate salt, details a multi-step process. mdpi.com This process involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions, followed by hydrogenation to reduce the nitro groups to amino groups, and subsequent salification. mdpi.comresearchgate.netnih.govmdpi.com Research in this area aims to improve yield, purity, and the environmental footprint of the manufacturing process by enabling the recycling of materials. mdpi.comresearchgate.netmdpi.com
Beyond its established use in cosmetology, the structural attributes of 2-(2,4-Diaminophenoxy)ethanol suggest its potential in other fields of chemical research. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for use in:
Organic Synthesis: As a precursor for the synthesis of more complex molecules. The diamine functionality allows for the construction of heterocyclic compounds or for polymerization reactions.
Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers, such as polyamides or polyimides, which can have applications in high-performance materials. The study of aromatic diamines is a significant area of research for creating materials with enhanced thermal and mechanical properties. researchgate.netnih.gov
Materials Science: In the development of novel materials, including adhesives and coatings, where the aromatic structure can contribute to thermal stability and the amine groups can provide strong adhesion to various substrates.
The following table provides a summary of the key research areas and applications for 2-(2,4-Diaminophenoxy)ethanol and its salts.
| Research Area | Focus of Investigation | Potential Applications |
| Cosmetic Science | Oxidative hair dye intermediate (coupler) | Permanent, semi-permanent, and direct-acting hair dyes |
| Organic Synthesis | Development of efficient synthesis routes | Intermediate for pharmaceuticals and other fine chemicals |
| Polymer Chemistry | Monomer for polymerization | High-performance polymers, resins |
| Materials Science | Component for new materials | Adhesives, coatings |
Contribution to Chemical Theory and Methodology
The study of this compound contributes to broader chemical theory and methodology, particularly in the realm of structure-property relationships and analytical chemistry.
Structure-Property Relationship Studies: As a member of the aromatic diamine class of compounds, 2-(2,4-Diaminophenoxy)ethanol serves as a model compound for investigating how molecular structure influences chemical reactivity and physical properties. Research on various aromatic diamines has shown that the nature and position of substituents on the aromatic ring significantly affect the basicity (pKa) of the amino groups, which in turn dictates their reactivity in processes like polymerization. nih.gov For instance, the presence of the electron-donating hydroxyethoxy group at the 4-position is expected to influence the nucleophilicity of the adjacent amino groups. Studies on related aromatic diamines have demonstrated that substituents can impact the curing reaction kinetics and the final properties of materials like epoxy resins. researchgate.net The investigation of such compounds helps in designing monomers for polymers with specific, tailored properties for advanced applications. nih.gov
Development of Analytical Methodologies: The use of this compound in regulated consumer products necessitates the development of robust and sensitive analytical methods for its detection and quantification. Research in this area has led to the application and refinement of techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and identification of trace impurities. Furthermore, methods for determining related substances, such as chloride and sulfate ions in ethanol-based formulations, using techniques like Ion Chromatography (IC), are relevant for quality control in product manufacturing. The study of its spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, contributes to the library of analytical data for aromatic amines. These analytical advancements are crucial for ensuring the quality and consistency of chemical products and for regulatory compliance.
The table below outlines the key chemical properties of this compound.
| Property | Value |
| CAS Number | 70643-20-8 |
| Molecular Formula | C8H14N2O6S |
| Molecular Weight | 266.27 g/mol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBEKCQQLDQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892454 | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70643-20-8, 80997-82-6 | |
| Record name | 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70643-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900 | |
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| Record name | 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPHENOXYETHANOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671N06DARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Pathways and Reaction Mechanisms of 2 2,4 Diaminophenoxy Ethanol Sulfate
Established Synthetic Routes for 2-(2,4-Diaminophenoxy)ethanol Sulfate (B86663)
The primary industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate proceeds through a well-defined two-step pathway: a nucleophilic aromatic substitution reaction followed by a reduction step. The final product is then obtained by salt formation with sulfuric acid. It is noteworthy that the synthesis for the corresponding dihydrochloride (B599025) salt follows the identical pathway, with the final salification step utilizing hydrochloric acid. europa.eu
Precursor Compounds and Reactants
The synthesis begins with readily available industrial chemicals. The key starting materials and reactants are outlined in the table below.
| Role | Compound Name | Chemical Formula |
| Aromatic Precursor | 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ |
| Aliphatic Reactant | Ethylene (B1197577) glycol | C₂H₆O₂ |
| Base | Sodium Carbonate | Na₂CO₃ |
| Reducing Agent | Hydrogen Gas (with catalyst) or Iron filings | H₂ or Fe |
| Acid for Salification | Sulfuric Acid | H₂SO₄ |
The initial step involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol. patsnap.com This reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to facilitate the nucleophilic attack. patsnap.comresearchgate.net The subsequent step is the reduction of the two nitro groups on the resulting intermediate, 2-(2,4-dinitrophenoxy)ethanol, to form the diamine, 2-(2,4-diaminophenoxy)ethanol. researchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation or using dissolving metals. researchgate.nete-journals.in Finally, the diamino compound is treated with sulfuric acid to yield the stable sulfate salt.
Reaction Conditions and Catalysis
The conditions for each step are critical for achieving high yield and purity.
Condensation Step: The reaction between 2,4-dinitrochlorobenzene and ethylene glycol is performed at elevated temperatures, typically ranging from 60°C to 140°C. patsnap.com The pH of the reaction mixture is maintained in the alkaline range, generally between 7.5 and 8, to ensure the deprotonation of ethylene glycol, making it a more potent nucleophile. patsnap.com The reaction is often monitored by Thin Layer Chromatography (TLC) to determine its completion. patsnap.com
Reduction Step: Catalytic hydrogenation is a common method for the reduction of the dinitro intermediate. This process utilizes a catalyst, such as a palladium-iron (Pd-Fe) adsorptive resin, under hydrogen pressure. researchgate.netgoogle.com The reaction pressure can be around 12 kg/cm ². google.com Alternatively, a Bechamp reduction can be employed, which involves using iron filings in an acidic medium, such as in the presence of hydrochloric acid. e-journals.in
The table below summarizes typical reaction conditions for the synthesis.
| Synthetic Step | Parameter | Value/Condition | Reference |
| Condensation | Temperature | 60°C - 140°C | patsnap.com |
| pH | 7.5 - 8.0 | patsnap.com | |
| Reactants | 2,4-Dinitrochlorobenzene, Ethylene Glycol, Sodium Carbonate | patsnap.com | |
| Hydrogenation | Catalyst | Pd-Fe Adsorptive Resin | researchgate.net |
| Pressure | ~12 kg/cm ² | google.com | |
| Reactants | 2-(2,4-Dinitrophenoxy)ethanol, Hydrogen Gas | researchgate.netgoogle.com | |
| Salification | Acid | Sulfuric Acid | europa.eu |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is fundamental to optimizing the synthesis and controlling the formation of byproducts.
Proposed Reaction Intermediates
Condensation via Nucleophilic Aromatic Substitution (SNAr): The formation of the ether linkage between 2,4-dinitrochlorobenzene and ethylene glycol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step displacement but rather an addition-elimination process. The key intermediate in this mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex .
The reaction is initiated by the attack of the glycolate (B3277807) anion (formed from ethylene glycol under basic conditions) on the carbon atom bearing the chlorine atom. This attack is facilitated by the presence of the two electron-withdrawing nitro groups at the ortho and para positions. These groups delocalize the negative charge of the intermediate, thereby stabilizing it. The aromaticity of the benzene (B151609) ring is temporarily lost in the Meisenheimer complex. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding 2-(2,4-dinitrophenoxy)ethanol.
Reduction of Dinitro Groups: The reduction of the two nitro groups to amino groups is a stepwise process. The reaction is believed to proceed through the formation of nitroso and hydroxylamino intermediates. For example, in the case of reduction with iron metal, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
Kinetic and Thermodynamic Considerations
Condensation Kinetics: The rate of the SNAr reaction is highly dependent on the nature of the solvent and the nucleophile. Studies on the reaction of 2,4-dinitrochlorobenzene with various nucleophiles have shown that the formation of the Meisenheimer complex is often the rate-determining step. The presence of strong electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction.
Reduction Kinetics and Thermodynamics: The catalytic hydrogenation of dinitrophenols has been studied, providing insights into this step of the synthesis. For the hydrogenation of a related compound, p-nitrophenol, the reaction is an endothermic process. The activation energy for the catalytic hydrogenation of 2,4-dinitrophenol (B41442) has been calculated, and such data is crucial for optimizing reaction temperature and catalyst loading. The reaction is typically pseudo-first-order with respect to the nitro compound when a large excess of the reducing agent is used.
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound. While specific literature on a "green" synthesis for this exact compound is sparse, approaches from related processes can be extrapolated.
One key area of improvement is the reduction step. Conventional catalytic hydrogenation often requires high pressures of hydrogen gas, which poses safety hazards. Catalytic Transfer Hydrogenation (CTH) presents a safer and more environmentally benign alternative. mdpi.com CTH uses a hydrogen donor molecule, such as isopropanol (B130326) or ammonium (B1175870) formate, to transfer hydrogen to the substrate in the presence of a catalyst, often at atmospheric pressure. mdpi.comresearchgate.netyoutube.com This method avoids the need for high-pressure hydrogenation equipment.
Sustainable Methodologies and Solvents
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com Applying these principles to the synthesis of this compound can enhance its environmental profile.
Solvents: The choice of solvent is critical in green chemistry. While the patented synthesis uses ethylene glycol, which serves as both a reactant and a solvent, and later introduces water, there are other greener alternatives that could be explored. google.commdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Supercritical carbon dioxide (scCO₂) presents another innovative option, as it is non-toxic and its solvent properties can be tuned by adjusting temperature and pressure. mdpi.com
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. numberanalytics.com The synthesis already employs catalytic hydrogenation, which is generally more atom-economical than using stoichiometric reducing agents. researchgate.net Research into more advanced, reusable catalysts, such as those supported on recyclable materials, could further minimize waste and improve process efficiency. numberanalytics.com
Process Optimization: Continuous flow chemistry offers a more sustainable alternative to traditional batch processing. mdpi.comresearchgate.net By continuously pumping reactants through a reactor, these systems can offer better control over reaction parameters, improve safety, and reduce waste generation. mdpi.com Integrating technologies like microwave irradiation could also accelerate reaction times and increase yields. nih.gov A patent for the hydrochloride salt preparation mentions the recovery and reuse of the filtrate (mother liquor), which is a positive step towards a more sustainable process by recycling materials. google.com
| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |
| Benign Solvents | Replacing traditional organic solvents with water or scCO₂. mdpi.com | Reduced toxicity, improved safety, lower environmental impact. |
| Recyclable Catalysts | Developing hydrogenation catalysts on solid supports for easy recovery. numberanalytics.com | Lowered operational costs, minimized catalyst waste. |
| Continuous Flow Processing | Implementing a continuous flow system for condensation and hydrogenation steps. mdpi.com | Enhanced safety, better process control, reduced waste. researchgate.net |
| Material Recycling | Reusing the mother liquor from the filtration step as described in existing patents. google.com | Reduced raw material consumption and waste volume. |
Atom Economy and Waste Minimization
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comepa.gov The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no byproducts. jocpr.com
The synthesis of this compound involves several steps, each with its own atom economy.
Condensation Step: The reaction of 2,4-dinitrochlorobenzene with ethylene glycol produces the desired intermediate and a salt byproduct (e.g., sodium chloride if sodium carbonate is used). This step does not have 100% atom economy due to the formation of this byproduct.
Hydrogenation Step: The catalytic reduction of the dinitro intermediate with hydrogen gas (H₂) to form the diamino compound is an addition reaction. In theory, this step can have a very high atom economy, approaching 100%, as all the hydrogen atoms are incorporated into the final product. jocpr.com
Waste minimization is a broader concept that includes not only maximizing atom economy but also reducing solvent waste, energy consumption, and downstream purification steps. wjarr.comresearchgate.net In the synthesis of this compound, a significant source of waste can be the solvents used and the byproducts from the condensation reaction. google.com The patented process that involves recycling the filtrate is a key strategy for waste minimization, as it reduces the amount of raw materials needed and the volume of liquid waste to be treated. google.compatsnap.com
Derivatization and Functionalization of this compound
Derivatization involves chemically modifying a compound to produce new compounds with potentially different properties. The structure of 2-(2,4-Diaminophenoxy)ethanol, the parent molecule of the sulfate salt, offers several sites for functionalization: the two primary aromatic amine groups and the primary hydroxyl group of the phenoxyethanol (B1677644) moiety.
Modification of Amine and Phenoxyethanol Moieties
The functional groups on the 2-(2,4-Diaminophenoxy)ethanol molecule can be modified through various organic reactions to create a range of derivatives.
Amine Group Modification: The two primary amine groups on the benzene ring are nucleophilic and can undergo reactions such as:
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides can introduce new alkyl or acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides can form sulfonamides, a common functional group in medicinal chemistry. researchgate.net
Diazotization: The amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide variety of other functional groups.
Phenoxyethanol Moiety Modification: The terminal primary hydroxyl group is also a prime site for derivatization:
Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) would produce esters.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, potentially extending the side chain. nih.gov
Oxidation: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities.
These modifications could be used to fine-tune the molecule's physical and chemical properties, such as solubility, reactivity, and binding characteristics.
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule affects its biological or chemical activity. nih.gov By synthesizing and evaluating a series of related compounds (analogs), researchers can identify the key structural features responsible for a desired effect. researchgate.net
In the context of this compound, which is used as a coupler in oxidative hair dyes, SAR studies could aim to optimize properties like:
Color Formation: How does modifying the structure affect the final color produced when reacted with a hair dye precursor?
Stability: How do structural changes impact the stability of the dye molecule to light and washing?
Binding Affinity: How does the structure influence the molecule's ability to penetrate and bind to the hair shaft?
To conduct such a study, a library of analogs could be synthesized. The table below outlines some hypothetical analogs and the rationale for their synthesis.
| Analog Structure | Modification Site | Rationale for SAR Study |
| Varying the Ether Chain | Phenoxyethanol Moiety | Changing the length of the alkyl chain (e.g., from ethanol (B145695) to propanol (B110389) or butanol) could affect solubility and penetration into the hair shaft. |
| Ring Substitution | Benzene Ring | Introducing other substituents (e.g., methyl, methoxy) on the aromatic ring could alter the electronic properties and thus the final color of the dye. |
| N-Alkylated Amines | Amine Moieties | Adding alkyl groups to the amine functions would modify their nucleophilicity and could influence the rate of the coupling reaction and the resulting color. |
| Positional Isomers | Entire Molecule | Synthesizing isomers, such as moving the phenoxyethanol group to a different position relative to the amines, would provide insight into the geometric requirements for effective dye formation. |
These SAR studies are essential for the rational design of new molecules with improved performance characteristics for specific applications. nih.govnih.gov
Analytical Methodologies for 2 2,4 Diaminophenoxy Ethanol Sulfate Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the molecular structure of 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663). Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile. Regulatory bodies have confirmed that the chemical characterization of 2-(2,4-Diaminophenoxy)ethanol sulfate is established through a combination of these methods, alongside elemental analysis. dmu.dk
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While a specific, published spectrum for this exact sulfate salt is not publicly available, the expected vibrational modes can be predicted based on its structure, which includes primary aromatic amines, a hydroxyl group, an ether linkage, and a substituted benzene (B151609) ring.
The presence of the sulfate counter-ion would also be indicated by strong absorptions in the fingerprint region. The key functional group absorptions are anticipated as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 | Stretching, broad |
| N-H (Amine) | 3300-3500 | Stretching, two bands for primary amine |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| C=C (Aromatic) | 1500-1600 | Ring Stretching |
| C-O (Ether & Alcohol) | 1050-1250 | Stretching |
| SO₄²⁻ (Sulfate) | ~1100 | Stretching, strong |
This table represents expected values based on standard IR correlation charts. Actual peak positions can vary based on the specific molecular environment and sample phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Detailed experimental NMR data for this specific compound is not publicly available. However, based on the structure of the 2-(2,4-diaminophenoxy)ethanol moiety, a set of predicted chemical shifts can be outlined. The aromatic region of the ¹H NMR spectrum would show distinct signals for the three protons on the benzene ring, while the aliphatic region would display signals for the two methylene (B1212753) groups of the ethanol (B145695) side chain.
Expected ¹H and ¹³C NMR Chemical Shifts: (Predicted values based on structure; solvent effects can cause significant variations)
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.0 - 7.0 | Multiplets/Doublets |
| -O-CH ₂- | 3.9 - 4.1 | Triplet |
| -CH ₂-OH | 3.7 - 3.9 | Triplet |
| -NH ₂ | Broad signal, variable | Singlet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Aromatic) | 145 - 155 |
| C-NH₂ (Aromatic) | 135 - 150 |
| C-H (Aromatic) | 100 - 120 |
| -O-C H₂- | 65 - 75 |
The analysis is typically performed using a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that NMR is a key part of the chemical characterization for batches of this compound, often presented as the dihydrate form. dmu.dk
Mass Spectrometry (MS and MS/MS)
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique, as it is gentle and effective for polar, non-volatile molecules. The analysis would be expected to show a prominent ion corresponding to the protonated free base [C₈H₁₂N₂O₂ + H]⁺ at a mass-to-charge ratio (m/z) of approximately 169.1.
Tandem mass spectrometry (MS/MS) would be employed to further investigate the structure by fragmenting this parent ion. The fragmentation pattern would likely involve characteristic losses from the ethoxyethanol side chain.
Predicted Mass Spectrometry Fragments:
| m/z | Proposed Fragment | Loss from Parent Ion |
|---|---|---|
| 169.1 | [M+H]⁺ | - |
| 151.1 | [M+H - H₂O]⁺ | Loss of water |
| 124.1 | [M+H - C₂H₅O]⁺ | Loss of ethoxy group |
M refers to the neutral molecule C₈H₁₂N₂O₂. The fragmentation pathways are predictive and serve to illustrate likely bond cleavages.
Analysis by LC-MS/MS is a common method for the determination of various hair dyes, including 2-(2,4-diaminophenoxy)ethanol, in cosmetic products. fda.gov.tw
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from other components in a cosmetic formulation and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV and DAD Detection
HPLC is the standard method for assessing the purity and concentration of this compound in commercial products and formulations. dmu.dk Purity assessments of different batches have shown values ranging from 98.2% to 100% using this technique. rsc.org The method typically employs reverse-phase chromatography with a C18 or a polar-modified column.
Detection is commonly achieved using an Ultraviolet (UV) or a Diode-Array Detector (DAD), the latter of which provides spectral information across a range of wavelengths, enhancing peak identification and purity assessment. dmu.dknih.gov For the analysis of hair dyes, detection is often performed at multiple wavelengths, such as 235 nm and 280 nm, to cover the absorbance maxima of different components. nih.gov Ion-pairing reagents may be added to the mobile phase to improve the retention and peak shape of polar analytes like 2-(2,4-Diaminophenoxy)ethanol. dmu.dk
Generalized HPLC Parameters for Hair Dye Analysis:
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 or Amide-bonded Silica (e.g., 250 mm x 4.6 mm, 5 µm) dmu.dknih.gov |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium (B1175870) Acetate or Phosphate buffer, pH ~6-8) nih.govgoogle.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |
| Elution | Gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temp. | 30 - 35 °C nih.gov |
| Detection | DAD at 235 nm and 280 nm nih.gov |
This table provides a generalized set of conditions based on published methods for analyzing multiple hair dyes. The specific conditions must be optimized for the precise quantification of this compound.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is due to the compound's nature as a salt, which makes it non-volatile and thermally unstable. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, preventing any meaningful chromatographic separation.
For GC analysis to be feasible, a derivatization step would be required. This process would involve chemically modifying the molecule to make it volatile and thermally stable. Potential derivatization reactions could target the amine and hydroxyl functional groups, for example, through silylation to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. However, this adds complexity and potential sources of error to the analysis. Given the success and direct applicability of HPLC, it remains the overwhelmingly preferred chromatographic method for the analysis of this compound.
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of various components in cosmetic products, including aromatic amines found in hair dyes. wikipedia.orgnih.govnih.gov Its advantages include high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov While specific applications detailing the analysis of this compound by CE are not extensively documented in the reviewed literature, methods developed for similar aromatic amines in hair dye matrices can be adapted for its determination. nih.gov
A common approach involves capillary zone electrophoresis (CZE), where analytes are separated based on their mass-to-charge ratio in an electric field. wikipedia.org For the analysis of aromatic amines, which are typically cationic at low pH, a buffer system with a pH below their pKa values is employed. nih.gov To enhance sensitivity, online concentration techniques like field-amplified sample stacking (FASS) can be utilized. nih.gov This technique involves dissolving the sample in a low-conductivity matrix, leading to a significant increase in detection sensitivity. nih.gov
A study on the determination of seven aromatic amines in hair dyes by CE with FASS provides a relevant example of the experimental conditions that could be optimized for this compound analysis. nih.gov The key parameters from this study are summarized in the table below.
Table 1: Illustrative Capillary Electrophoresis Conditions for Aromatic Amine Analysis in Hair Dyes
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) |
| Running Buffer | e.g., 0.15 mol/L NaH2PO4 and 0.015 mol/L trolamine (pH 2.3) nih.gov |
| Sample Matrix | Low-conductivity solution (e.g., water with organic modifier) nih.gov |
| Injection | Electrokinetic injection (e.g., 10 kV for 10 s) nih.gov |
| Separation Voltage | e.g., 20-30 kV |
| Detection | Diode Array Detector (DAD) |
| On-line Concentration | Field-Amplified Sample Stacking (FASS) nih.gov |
The successful application of CE for the analysis of other aromatic amines in hair dyes suggests its potential for the characterization and quantification of this compound. nih.govresearchgate.net Method development would involve optimizing the buffer composition, pH, and injection parameters to achieve adequate separation and sensitivity for this specific compound.
Advanced Analytical Approaches
To meet the demands for higher sensitivity and selectivity in the analysis of cosmetic ingredients, advanced analytical techniques are increasingly being employed. These methods are particularly useful for complex matrices like hair dye formulations.
Hyphenated Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the determination of trace-level components in complex mixtures. oup.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. oup.com This technique is particularly well-suited for the analysis of oxidative hair dyes, including this compound. oup.comresearchgate.netresearchgate.net
In a typical LC-MS/MS method, the hair dye sample is first subjected to chromatographic separation on a suitable column (e.g., C18) to resolve the individual components. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented to produce product ions. The detection of these specific transitions provides a high degree of certainty in the identification and quantification of the target analyte. fda.gov.tw
Several studies have reported the development and validation of LC-MS/MS methods for the analysis of various hair dye components. oup.comnih.govmdpi.com These methods demonstrate excellent performance characteristics, including low limits of detection and quantification, good linearity, and high accuracy and precision. nih.gov
Table 2: Typical LC-MS/MS Parameters for Hair Dye Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system lcms.cz |
| Column | Reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm) fda.gov.tw |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) fda.gov.twlcms.cz |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode fda.gov.twlcms.cz |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification fda.gov.tw |
The use of LC-MS/MS allows for the simultaneous determination of multiple hair dye ingredients in a single run, making it an efficient tool for quality control and regulatory monitoring. oup.comnih.gov
Electrochemical Methods for Detection
Electrochemical methods offer a promising alternative for the detection of electroactive compounds like aromatic amines due to their inherent simplicity, high sensitivity, and low cost. mdpi.com These techniques are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com
While specific studies on the electrochemical detection of this compound are limited in the available literature, research on other aromatic amines demonstrates the potential of this approach. mdpi.com Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the electrochemical behavior of these compounds and develop quantitative methods. nih.govnih.gov
The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, can enhance the sensitivity and selectivity of the detection. nih.govrsc.org The choice of the supporting electrolyte and its pH are also critical parameters that need to be optimized to achieve the desired electrochemical response.
Although direct electrochemical methods for this compound are not well-established, HPLC with electrochemical detection (HPLC-ED) is a viable hyphenated technique. mdpi.com In this setup, the compounds are first separated by HPLC and then detected by an electrochemical detector, which provides high sensitivity and selectivity for electroactive analytes. mdpi.comnih.gov
Sample Preparation and Matrix Effects in Analysis
The complexity of cosmetic formulations, such as hair dyes, necessitates effective sample preparation to isolate the analyte of interest from interfering matrix components. Furthermore, the potential for matrix effects, especially in sensitive techniques like LC-MS/MS, must be carefully evaluated and mitigated.
Extraction and Clean-up Procedures
The primary goal of sample preparation is to extract this compound from the hair dye matrix and remove substances that could interfere with the analysis. researchgate.net A common approach for oxidative hair dyes involves ultrasonic extraction with a suitable solvent mixture. nih.gov
One reported method utilizes a mixture of ethanol and water (1:1, v/v) containing an antioxidant like sodium bisulfite to prevent the degradation of the easily oxidizable aromatic amines. nih.gov The extraction is typically performed in an ice bath to minimize thermal degradation. nih.gov Another study on the analysis of dyes from hair wefts employed an extraction with dichloromethane:trifluoroacetic acid (75:25).
For complex matrices, a clean-up step may be necessary after the initial extraction. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the analyte is selectively retained on a sorbent material while interfering compounds are washed away. The choice of the SPE sorbent depends on the physicochemical properties of the analyte and the matrix components.
Validation of Analytical Procedures
Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose. mdpi.comnih.gov The validation of methods for the determination of this compound in hair dyes should follow established guidelines and assess several key parameters. mdpi.com
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99 nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Expressed as percent recovery, e.g., 80-120%. nih.govmdpi.com |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Expressed as relative standard deviation (RSD), e.g., < 15%. nih.gov |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
Matrix effects are a significant concern in LC-MS/MS analysis, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.comnih.govnih.gov These effects can be assessed by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat standard solution. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. chromatographyonline.com
Toxicological Research and Health Hazard Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate
Acute Toxicity Studies
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.
Oral Exposure in Animal Models (e.g., rats, mice)
The acute oral toxicity of 2-(2,4-diaminophenoxy)ethanol has been evaluated in both rat and mouse models. These studies are crucial for determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of the tested population.
In studies conducted on Sprague Dawley rats, the oral LD50 was established to be approximately 1000 mg/kg body weight. For Swiss albino mice, the oral LD50 was determined to be 1160 mg/kg body weight. Observations following administration in rats included hypoactivity, sedation, piloerection, dyspnoea, and unsteady gait, which typically resolved within three to four days in surviving animals. europa.eu
Interactive Data Table: Acute Oral Toxicity of 2-(2,4-Diaminophenoxy)ethanol Hydrochloride
| Species | Strain | LD50 (mg/kg bw) | Reference |
| Rat | Sprague Dawley | 1000 | |
| Mouse | Swiss Albino | 1160 |
Dermal and Inhalation Exposure Investigations
As of the latest assessments, specific data on the acute toxicity of 2-(2,4-diaminophenoxy)ethanol sulfate (B86663) following dermal or inhalation exposure were not available. jayorganics.com General safety data sheets indicate that the substance may be harmful if inhaled or absorbed through the skin and may cause respiratory tract and skin irritation. jayorganics.comaksci.com
Repeated Dose Toxicity and Subchronic Studies
Repeated dose toxicity studies are essential for understanding the potential health effects of a substance following prolonged or repeated exposure over a portion of the lifespan of an animal.
Oral Administration Studies (e.g., 13-week rat studies)
A 90-day (13-week) subchronic oral toxicity study was conducted on Sprague Dawley rats to assess the effects of repeated exposure to 2-(2,4-diaminophenoxy)ethanol dihydrochloride (B599025). europa.eu In this study, the compound was administered orally by gavage. europa.eu
Observed Systemic Effects and Target Organs (e.g., thyroid, urine discoloration)
During the 13-week oral toxicity study in rats, a notable clinical sign was the observation of blue discoloration of the urine. cir-safety.org This was considered to be related to the excretion of the test substance. cir-safety.org
The study also included an analysis of thyroid hormones. europa.eu While the specific outcomes of the thyroid hormone analysis are not detailed in the available public reports, the thyroid was identified as a target organ for examination. europa.eucir-safety.org
Genotoxicity and Mutagenicity Research
Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to cause damage to genetic material (DNA), which can lead to mutations and potentially cancer. 2-(2,4-diaminophenoxy)ethanol has been evaluated in a variety of in vitro and in vivo genotoxicity and mutagenicity studies.
The compound was found to be negative in several assays, including:
Gene reverse mutation assays in Salmonella typhimurium (Ames test). nih.govnih.gov
Forward mutation assays in the yeast Schizosaccharomyces pombe. nih.gov
The V79 Chinese hamster cell line (HGPRT forward mutation system). nih.gov
Mitotic gene conversion in Saccharomyces cerevisiae (strain D4). nih.gov
Unscheduled DNA-repair synthesis in a HeLa cell line. nih.gov
The mouse dominant-lethal assay. nih.gov
The mouse spot test for somatic mutation detection. nih.gov
Reproductive and Developmental Toxicity Investigations
Investigations into the reproductive and developmental effects of 2-(2,4-Diaminophenoxy)ethanol and its salts have been conducted to assess potential impacts on fertility and fetal development.
Studies have been performed to evaluate the effects of 2-(2,4-Diaminophenoxy)ethanol on fertility and reproductive cells. In a mouse dominant-lethal assay, the compound was assessed for its potential to cause genetic damage in germ cells, which could affect fertility. nih.gov The study involved the dermal application of the test material. nih.gov Another study involving the feeding of adult male Drosophila did not show an increase in mutation frequency, suggesting no genotoxic potential in the germ cells of this model organism. nih.gov
Prenatal developmental toxicity has been examined in animal models, primarily rats and mice, to understand the potential for adverse effects on the developing fetus following maternal exposure.
In a developmental toxicity study using rats, pregnant animals were administered 2,4-Diaminophenoxyethanol (B1213692) HCl by oral gavage. europa.eucir-safety.org The study established a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal effects. cir-safety.org
Another study involved the dermal application of 2,4-Diaminophenoxyethanol HCl to pregnant C57B1/6 mice. cir-safety.org The test substance, dissolved in corn oil, was applied to a shaved area on the animals' skin. cir-safety.org These studies are critical in assessing the risk of developmental effects through different routes of exposure. nih.govcir-safety.org
During prenatal developmental toxicity studies, specific endpoints are evaluated in both the maternal animals and their fetuses to identify adverse effects.
In a rat study, maternal toxicity was observed at high doses, with clinical signs including excessive salivation, significantly decreased body weight gain, and reduced feed consumption. cir-safety.org Fetal toxicity was also noted at maternally toxic dose levels, characterized by reduced fetal body weights. cir-safety.org24d.info The fetuses from these studies were systematically examined for external, soft-tissue, and skeletal abnormalities. cir-safety.org The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity and for embryo-fetal development in rats was determined to be 20 mg/kg bw/day. europa.eu
Table 1: Summary of Prenatal Developmental Toxicity Study in Rats
| Species | Compound | Route | Key Maternal Findings (High Dose) | Key Fetal Findings (High Dose) | Maternal & Fetal NOAEL |
| Rat | 2,4-Diaminophenoxyethanol HCl | Oral (Gavage) | Excessive salivation, decreased body weight gain, reduced feed consumption. cir-safety.org | Reduced fetal body weights. cir-safety.org | 20 mg/kg/day europa.eu |
Dermal and Ocular Irritation and Sensitization
The potential for 2-(2,4-Diaminophenoxy)ethanol and its salts to cause irritation to the skin and eyes has been assessed in various non-clinical studies.
Table 2: Selected Skin Irritation Study Findings
| Test Substance | Species | Observation | Conclusion |
| 4% solution of 2,4-Diaminophenoxyethanol HCl | Rabbit | Primary irritation index of 0.08/8. cir-safety.org | Slightly irritating. cir-safety.org |
| Undiluted 2,4-Diaminophenoxyethanol HCl | Rabbit | Slight erythema in 1 of 3 animals at 48 hours. | Non-irritating. |
The eye irritation potential has been investigated using rabbit models, with results varying based on the concentration of the test substance. When tested undiluted, 2,4-Diaminophenoxyethanol HCl is considered an eye irritant. cir-safety.org One study using the undiluted substance in New Zealand White rabbits reported moderate to marked chemosis, slight to moderate conjunctival redness, and slight to moderate corneal opacification, with effects not fully reversed by the end of the 15-day observation period.
However, when tested as a 4% solution in water, the compound was found to be slightly irritating or not irritating. europa.eucir-safety.org One study concluded a 4% solution was 'practically not irritating' to rabbit eyes.
Table 3: Selected Eye Irritation Study Findings
| Test Substance | Species | Observation | Conclusion |
| Undiluted 2,4-Diaminophenoxyethanol HCl | Rabbit | Moderate to marked chemosis, conjunctival redness, corneal opacification; effects not fully reversed. | Irritating, irreversible effects. |
| 4% solution of 2,4-Diaminophenoxyethanol HCl | Rabbit | Minimal irritation observed. | Slightly irritating / Not irritating. europa.eucir-safety.org |
Skin Sensitization Potential (e.g., Local Lymph Node Assay (LLNA) in mice, Guinea Pig Maximization Test, Buehler test)
The potential of a substance to induce skin sensitization, or allergic contact dermatitis, is a critical endpoint in safety assessments. For 2-(2,4-Diaminophenoxy)ethanol, this has been evaluated using internationally recognized methods such as the Local Lymph Node Assay (LLNA) and the Buehler test. tga.gov.au
Local Lymph Node Assay (LLNA)
The LLNA is a murine model that identifies skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application. wikipedia.orgnih.gov A study conducted in accordance with OECD Test Guideline 429 evaluated the sensitization potential of 2-(2,4-Diaminophenoxy)ethanol hydrochloride in female CBA/J mice. tga.gov.au The results demonstrated that the compound induced a dose-dependent increase in lymphocyte proliferation. tga.gov.au
A Stimulation Index (SI), which is the ratio of lymphocyte proliferation in treated animals compared to controls, of greater than three is indicative of a sensitizing potential. wikipedia.org In this study, SI values of 4.21 and 7.42 were observed at concentrations of 5.0% and 10%, respectively. tga.gov.au The estimated concentration required to produce a three-fold increase in lymphocyte proliferation (EC3) was calculated to be 3.2%. tga.gov.au Based on this EC3 value, 2-(2,4-Diaminophenoxy)ethanol is classified as a moderate skin sensitizer (B1316253). europa.eutga.gov.au
Interactive Table: LLNA Results for 2-(2,4-Diaminophenoxy)ethanol Hydrochloride in Mice Data sourced from TGA, 2017 tga.gov.au
| Concentration (%) | Stimulation Index (SI) |
| 0.5 | 0.92 |
| 1.0 | 1.56 |
| 2.5 | 1.17 |
| 5.0 | 4.21 |
| 10.0 | 7.42 |
| EC3 Value | 3.2% |
Buehler Test
The Buehler test is a non-adjuvant guinea pig method used to screen for skin sensitizers. wikipedia.orgnih.gov In a study following OECD Test Guideline 406, Dunkin Hartley guinea pigs were exposed to undiluted 2-(2,4-Diaminophenoxy)ethanol hydrochloride. tga.gov.au Despite using the pure, undiluted chemical for both induction and challenge applications, no sensitization reactions were observed in the animals after 48 hours. tga.gov.au
Mechanism of Sensitization and Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a Type IV or delayed-type hypersensitivity reaction. nih.gov The mechanism involves two distinct phases: induction (sensitization) and elicitation. nih.gov
Induction Phase: Upon initial contact, a small molecule like 2-(2,4-Diaminophenoxy)ethanol, known as a hapten, penetrates the skin. It then binds with endogenous proteins to form an immunogenic complex. nih.gov This complex is recognized and processed by antigen-presenting cells, such as Langerhans cells, which then migrate to the regional lymph nodes. In the lymph nodes, these cells present the antigen to T-lymphocytes, leading to the clonal expansion and proliferation of antigen-specific T-cells. nih.gov The LLNA test directly measures this proliferative activity, which is a hallmark of the induction phase of skin sensitization. nih.gov The positive LLNA result for this compound, with an EC3 of 3.2%, confirms its ability to initiate this phase of the immune response. tga.gov.au
Elicitation Phase: Upon subsequent exposure to the same hapten in a sensitized individual, the now-expanded population of specific T-lymphocytes recognizes the antigen. nih.gov This triggers a localized inflammatory response, characterized by the clinical signs of allergic contact dermatitis, such as erythema, swelling, and vesicles. nih.gov
The classification of 2-(2,4-Diaminophenoxy)ethanol as a moderate sensitizer indicates that it has a significant potential to cause ACD in susceptible individuals through this immunological mechanism. europa.eutga.gov.au
Toxicokinetics and Metabolism Studies
Toxicokinetics examines the absorption, distribution, metabolism (biotransformation), and excretion (ADME) of a substance. These studies are vital for understanding the systemic exposure and biological fate of a compound following contact.
Dermal Absorption and Percutaneous Penetration (e.g., human skin, rat models)
The primary route of exposure to 2-(2,4-Diaminophenoxy)ethanol sulfate in consumer products is through the skin. Studies have been conducted in vitro using human skin and in vivo in rat models to quantify its penetration.
In Vitro Human Skin Study: An in vitro study using human dermatomed skin was performed in compliance with OECD Guideline 428. europa.eu The study investigated the percutaneous absorption of the radiolabelled dihydrochloride salt from a typical hair dye formulation under both non-oxidative and oxidative conditions (mixed 1:1 with hydrogen peroxide). europa.eucir-safety.org The final concentration of the compound applied to the skin was 2.0%. europa.eucir-safety.org
Under non-oxidative conditions, the absorbed amount was 6.55 µg equivalents/cm². cir-safety.org When tested under oxidative conditions, simulating actual use in hair dyes, the dermal absorption was significantly lower, with a mean value of 1.74 µg equivalents/cm². cir-safety.org
In Vivo Rat Study: A dermal absorption study in rats investigated the penetration of the pure compound and a formulation containing it. After a 40-minute application, the amount of the chemical that penetrated the skin was 0.84 µg/cm² from the pure substance and 0.47 µg/cm² from the formulation.
Interactive Table: Dermal Absorption of 2-(2,4-Diaminophenoxy)ethanol Data sourced from CIR, 2024 cir-safety.org and NICNAS, 2011
| Model | Condition | Applied Concentration | Absorbed Dose (µg/cm²) |
| Human Skin (in vitro) | Oxidative | 2.0% | 1.74 |
| Human Skin (in vitro) | Non-oxidative | 2.0% | 6.55 |
| Rat (in vivo) | Pure Compound | - | 0.84 |
| Rat (in vivo) | Formulation | 0.4% | 0.47 |
Systemic Distribution and Tissue Accumulation
Once absorbed, the distribution of a compound throughout the body determines which organs might be exposed. A study in hairless rats used a ¹⁴C-labeled version of 2,4-Diaminophenoxyethanol to trace its distribution following topical application. nih.gov The results showed no evidence of the substance accumulating in the liver or thyroid four days after application, suggesting that any compound passing the cutaneous barrier does not significantly accumulate in these specific organs. nih.gov
Biotransformation Pathways and Metabolite Identification
Biotransformation is the process by which the body metabolically converts foreign substances, which can influence their toxicity and excretion. A review of the available scientific literature did not yield specific studies detailing the biotransformation pathways or identifying the metabolites of this compound.
Excretion Routes (e.g., urine, feces)
The elimination of a substance and its metabolites from the body is a key toxicokinetic parameter. In a dermal absorption study with rats, urine and feces were collected for four days following the application of the test substance. The presence of the compound in these excreta indicates that both urinary and fecal routes are involved in its elimination from the body after it is systemically absorbed.
Environmental Fate and Ecotoxicological Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate
Environmental Release and Exposure Pathways
The entry of 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663) into the environment is primarily linked to its lifecycle stages, from production to consumer use and disposal.
Release during Manufacturing and Use (e.g., hair dye application)
The principal application of 2-(2,4-Diaminophenoxy)ethanol sulfate is as a "coupler" ingredient in permanent (oxidative) hair dye formulations. europa.eu In these products, it is used at concentrations of up to 4% in the dye formulation, which is typically mixed with a developer (containing hydrogen peroxide) before application, resulting in a final on-head concentration of up to 2.0%. europa.eu
The primary route of environmental release occurs during the use phase. After the hair dye has been applied and allowed to set for a specified time (e.g., up to 50 minutes), it is rinsed from the hair with water. This "down-the-drain" disposal results in the chemical entering the wastewater stream. Consequently, the main pathway for environmental exposure is through the effluent from wastewater treatment plants (WWTPs) into aquatic ecosystems. A full public report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) estimated the Predicted Environmental Concentration (PEC) for rivers to be 0.65 µg/L and for oceans to be a negligible value, based on a nationwide use scenario.
Accidental Spills and Leaks
Environmental Distribution and Partitioning
Once released, the physicochemical properties of this compound govern its distribution and behavior within various environmental compartments.
Distribution in Water, Soil, and Air Compartments
This compound is characterized by its high water solubility. This property, combined with its primary release pathway into wastewater, indicates that the aquatic compartment is the main environmental sink for this compound.
The potential for the compound to adsorb to soil and sediment is indicated by its n-octanol/water partition coefficient (Log Pₒw). A low Log Pₒw value suggests a preference for the aqueous phase over organic matter. The Scientific Committee on Consumer Safety (SCCS) reported a Log Pₒw of -0.612 for the sulfate dihydrate salt and 0.99 for the analogous dihydrochloride (B599025) salt. europa.eu These low values indicate a low potential for adsorption to the organic fraction of soil and sediment. Therefore, if the compound reaches terrestrial environments, it is expected to be mobile in the soil column and may have the potential to leach into groundwater.
Given its chemical structure and low vapor pressure, this compound is not expected to be volatile, and therefore, significant partitioning to the air compartment is unlikely.
Physicochemical Properties Influencing Environmental Distribution
| Property | Value | Salt Form | Implication for Environmental Distribution | Reference |
|---|---|---|---|---|
| Water Solubility | 425 g/L (at 20°C) | Dihydrochloride | High potential to remain in the water column. | cir-safety.org |
| Log Pₒw | -0.612 | Sulfate dihydrate | Low potential for adsorption to soil/sediment. | europa.eu |
| Log Pₒw | 0.99 | Dihydrochloride | Low potential for adsorption to soil/sediment. | europa.eu |
Bioaccumulation Potential
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using its Log Pₒw value. Chemicals with a Log Pₒw below 3 are generally considered to have a low potential for bioaccumulation.
As noted previously, the Log Pₒw for this compound dihydrate is -0.612, and for the dihydrochloride salt, it is 0.99. europa.eu Both of these values are significantly below the threshold of 3, indicating that this compound has a low potential to bioaccumulate in aquatic organisms.
Ecotoxicity to Aquatic and Terrestrial Organisms
The ecotoxicity of a substance describes its adverse effects on non-human organisms in the environment. Based on the available data for the analogue chemical, 2-(2,4-Diaminophenoxy)ethanol has been formally classified for its hazard to the aquatic environment.
According to the NICNAS Full Public Report, the chemical is formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Category 2; Toxic to aquatic life . Furthermore, because the biodegradability of the chemical is unknown, it is also classified as Chronic Category 2; Toxic to aquatic life with long lasting effects . This classification implies that the substance can cause significant harm to aquatic organisms after short-term exposure and has the potential for long-term adverse effects.
While the specific ecotoxicity studies (e.g., LC₅₀ for fish, EC₅₀ for daphnia, and IC₅₀ for algae) that form the basis of this classification were not detailed in the reviewed public reports, the classification itself points to a significant level of aquatic toxicity. To protect aquatic ecosystems, a Predicted No-Effect Concentration (PNEC) has been derived. The PNEC is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. The NICNAS assessment established a PNEC of 6.4 µg/L for the aquatic environment.
No data were available in the reviewed literature regarding the ecotoxicity of this compound to terrestrial organisms, such as soil-dwelling invertebrates or plants.
Ecotoxicological Profile of 2-(2,4-Diaminophenoxy)ethanol
| Endpoint | Value/Classification | Comment | Reference |
|---|---|---|---|
| Acute Aquatic Toxicity | GHS Acute Category 2 | Toxic to aquatic life. | |
| Chronic Aquatic Toxicity | GHS Chronic Category 2 | Toxic to aquatic life with long lasting effects (based on unknown biodegradability and acute toxicity). | |
| Predicted No-Effect Concentration (PNEC) | 6.4 µg/L | The concentration estimated to be safe for the aquatic environment. | |
| Toxicity to Terrestrial Organisms | No data available | Effects on soil-dwelling organisms and plants are unknown. |
Aquatic Toxicity (e.g., to fish, daphnia, algae)
Studies on the aquatic toxicity of the analogue compound, 2-(2,4-diaminophenoxy)ethanol dihydrochloride, have been conducted to determine its potential impact on various aquatic organisms. The results of these studies are summarized below.
Acute Toxicity to Fish
A 96-hour acute toxicity study was conducted on Zebra fish (Brachydanio rerio) under semi-static conditions. The results indicated a 96-hour LC50 (lethal concentration for 50% of the test organisms) of 6.4 mg/L.
Acute Toxicity to Aquatic Invertebrates
The acute toxicity to the water flea, Daphnia magna, was assessed in a 48-hour study under static conditions. The study determined a 48-hour EC50 (effective concentration for 50% of the test organisms) of 1.4 mg/L.
Toxicity to Algae
A 72-hour toxicity study on the green algae Scenedesmus subspicatus under static conditions was performed. The study revealed a 72-hour EC50 of 2.9 mg/L based on biomass and 8.3 mg/L based on growth rate.
Based on these acute toxicity endpoints and the unknown biodegradability of the notified chemical, it is formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as 'Chronic Category 2; Toxic to aquatic life with long lasting effects'. mdpi.com A Predicted No-Effect Concentration (PNEC) for the aquatic compartment has been calculated to be 6.4 µg/L, based on the most sensitive endpoint (Daphnia magna) and an assessment factor of 100. mdpi.com
Interactive Data Table: Aquatic Toxicity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Analogue)
| Test Organism | Duration | Endpoint | Value (mg/L) |
| Zebra fish (Brachydanio rerio) | 96 hours | LC50 | 6.4 |
| Water flea (Daphnia magna) | 48 hours | EC50 | 1.4 |
| Green algae (Scenedesmus subspicatus) | 72 hours | EC50 (biomass) | 2.9 |
| Green algae (Scenedesmus subspicatus) | 72 hours | EC50 (growth rate) | 8.3 |
Effects on Soil Microorganisms and Terrestrial Plants
No specific data on the effects of this compound on soil microorganisms or terrestrial plants were identified in the reviewed literature.
Degradation and Persistence in the Environment
Biodegradation Pathways (e.g., aerobic, anaerobic)
There is no available data on the biodegradation pathways of this compound. A public report from the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) states that the biodegradability of the notified chemical is unknown. mdpi.com
Photodegradation and Chemical Stability in Environmental Media
Metabolites and Their Environmental Significance
No information on the metabolites of this compound in the environment or their environmental significance has been identified.
Regulatory Science and Risk Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate
Risk Assessment Methodologies and Characterization
The risk assessment for 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663) involves a comprehensive evaluation of its intrinsic hazardous properties and the extent of potential human exposure. This process is fundamental to establishing safe use conditions.
Hazard identification involves evaluating the potential for a substance to cause adverse health effects. This is typically based on toxicological studies. For 2-(2,4-Diaminophenoxy)ethanol sulfate, the toxicological data from its hydrochloride salt (HCl) is often extrapolated, as the two are considered to have comparable properties. cosmeticsinfo.orgeuropa.eu
Acute Toxicity: The compound shows moderate acute oral toxicity in animal studies.
Irritation: When tested at a 4.0% concentration, the HCl salt was found to be slightly irritating to the skin and practically non-irritating to the eyes. cosmeticsinfo.orgcosmeticsinfo.org However, the undiluted chemical is considered an eye irritant.
Sensitization: Data indicates a potential for low-level skin sensitization in humans. cosmeticsinfo.orgcosmeticsinfo.org
Genotoxicity: Most genotoxicity assays in bacteria were negative. cosmeticsinfo.orgcosmeticsinfo.org Studies evaluating its potential to cause mutations, including an in vivo mouse dominant-lethal assay and spot test, were considered negative. nih.gov A mammalian cell gene mutation assay was also negative.
Carcinogenicity: Based on available studies, 2-(2,4-Diaminophenoxy)ethanol was not found to be a carcinogen. cosmeticsinfo.orgcosmeticsinfo.org
The dose-response assessment establishes the relationship between the dose of the substance and the incidence and severity of an adverse effect. The SCCS and CIR have used No-Observed-Adverse-Effect Levels (NOAELs) from these toxicological studies to determine a margin of safety for its use in hair dyes. cir-safety.org
Exposure assessment aims to quantify the amount of the substance that consumers and professionals may come into contact with during product use.
Consumer Exposure: For hair dye use, exposure is primarily through dermal contact with the scalp. Dermal penetration studies using human skin have been conducted to measure the amount of the substance absorbed. One study reported that the dermal delivery of a 2.0% 2,4-Diaminophenoxyethanol (B1213692) HCl formulation through human skin was 1.74 µg equivalents/cm² under oxidative conditions. cir-safety.org This low level of absorption is a key factor in the safety assessment.
Occupational Exposure: Professionals such as hairdressers and cosmetologists have a higher frequency and duration of exposure to hair dye products. who.int Their exposure can occur through skin contact with hands and inhalation of product vapors or aerosols in the salon environment. jayorganics.combiosynth.com Regulatory guidelines for professional use, including the requirement to wear suitable gloves, are designed to minimize this exposure. incibeauty.comjayorganics.com In the 1970s, it was estimated that up to 400,000 workers in the US, primarily hairdressers, were potentially exposed to the related compound 2,4-diaminoanisole. who.int
Risk Characterization and Margin of Safety
The risk characterization for this compound and its analogue, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (B599025), primarily centers on their potential for skin sensitization. Regulatory and scientific bodies have determined that while the compounds have a low potential for systemic toxicity, the main risk to consumers and professionals is allergic contact dermatitis.
The Scientific Committee on Consumer Safety (SCCS) based its risk assessment on the toxicological data of the dihydrochloride salt, considering it reasonably applicable to the sulfate salt due to their similar synthesis and expected impurity profiles. europa.eu The assessment concluded that the use of this chemical as an oxidative hair dye at a maximum on-head concentration of 2.0% does not pose a health risk to the consumer, with the exception of its sensitizing potential. europa.euindustrialchemicals.gov.aueuropa.eu
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) of Australia also characterized the risk based on the analogue, 2-(2,4-diaminophenoxy)ethanol dihydrochloride. industrialchemicals.gov.au Their assessment identified a potential for skin sensitization, leading to recommendations for risk management measures to mitigate this specific hazard. industrialchemicals.gov.au The available data indicated that while there were harmful effects in animal tests with repeated oral dosing, these were not sufficient to warrant hazard classification for systemic toxicity. industrialchemicals.gov.au
Safety Evaluations by Scientific Committees
Opinions of the Scientific Committee on Consumer Safety (SCCS)
The Scientific Committee on Consumer Safety (SCCS) and its predecessor, the Scientific Committee on Consumer Products (SCCP), have issued several opinions on 2-(2,4-Diaminophenoxy)ethanol and its salts.
A key opinion, updated in March 2006 (SCCP/0979/05), addressed 2,4-Diaminophenoxyethanol and its salts. europa.eueuropa.eu The committee concluded that the use of 2,4-Diaminophenoxyethanol HCl as an oxidative hair dye at a maximum concentration of 2.0% in the finished cosmetic product (after a typical 1:1 mixing with hydrogen peroxide) does not pose a risk to the consumer's health, apart from its potential to cause skin sensitization. europa.euindustrialchemicals.gov.aueuropa.eu
In a later opinion from 2010 (SCCS/1367/10), the SCCS extended this assessment to include this compound. europa.eu The committee reasoned that since the sulfate salt is synthesized by the same route as the dihydrochloride salt, it would have comparable toxicological properties and similar impurity profiles. europa.eucir-safety.org Therefore, the risk assessment performed on the dihydrochloride salt was considered valid for the sulfate salt as well. europa.eu The SCCS reaffirmed that when used in oxidative hair dye formulations at a maximum final on-head concentration of 2.0%, the ingredient does not pose a risk, excluding its sensitizing potential. cir-safety.orgcir-safety.org
Cosmetic Ingredient Review (CIR) Expert Panel Assessments
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 2-(2,4-Diaminophenoxy)ethanol and its salts on multiple occasions, consistently finding them safe for their intended use in hair dyes.
The Panel first published a safety assessment on 2,4-Diaminophenoxyethanol Dihydrochloride in 1991, concluding that it was safe as a cosmetic ingredient in the practices of use and concentration at that time. cir-safety.orgcir-safety.org In 2007, the Panel reopened the assessment to include this compound. cir-safety.orgcir-safety.org After reviewing the available data and determining that the toxicological information on the HCl salt could be extrapolated to the sulfate salt, the Panel issued a Final Amended Report. cir-safety.orgcosmeticsinfo.org This report concluded that both 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate are safe as hair dye ingredients. cir-safety.orgcir-safety.orgcosmeticsinfo.org
National Industrial Chemicals Notification and Assessment Scheme (NICNAS) IMAP Assessments
Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS), through its Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, has assessed the human health risks of 2-(2,4-diaminophenoxy)ethanol dihydrochloride, an analogue of the sulfate salt. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments provide insights into the regulatory view of the chemical's base molecule in Australia.
A separate full public report for this compound, published in July 2011, also relied on the analogue (dihydrochloride salt) for its assessment. It recognized that the two substances have the same free base and are expected to have comparable toxicological properties. The report detailed its use in hair dye products at concentrations up to 4%, which are then diluted 1:1 with a developer, resulting in a final on-head concentration of up to 2%. The assessment focused on mitigating the risks associated with its use, particularly skin contact for consumers and occupational exposure for hairdressers.
Risk Management and Mitigation Strategies
Occupational Hygiene Practices and Personal Protective Equipment (PPE)
In industrial and professional settings where this compound is handled, typically in the manufacturing and formulation of hair dye products, stringent occupational hygiene practices are essential to minimize worker exposure. These practices are guided by safety data sheets (SDS) and occupational safety regulations. Although specific occupational exposure limits (OELs) like OSHA PELs or ACGIH TLVs have not been established for this compound, a proactive approach to minimize exposure is recommended. fda.gov The toxicological properties of the dihydrochloride salt are considered comparable and serve as a basis for these recommendations. europa.eu
Key engineering controls include the use of adequate general and local exhaust ventilation to maintain low airborne concentrations of the compound, particularly where dust or aerosols may be generated. Facilities that store or use this material should be equipped with an eyewash fountain and a safety shower. personalcareinsights.com
Personal protective equipment (PPE) is a critical component of safe handling procedures. The selection of appropriate PPE is based on the potential for exposure to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Standards and Specifications |
|---|---|---|
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. fda.gov | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. fda.gov |
| Hands | Compatible chemical-resistant gloves. personalcareinsights.com The specific glove material should be selected based on chemical resistance and physical properties suitable for the workplace conditions. fda.gov | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body | Protective clothing to prevent skin exposure. In some situations, a complete suit protecting against chemicals may be necessary. personalcareinsights.com | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | |
General hygiene practices include avoiding contact with skin, eyes, and clothing, and washing hands thoroughly after handling. fda.gov Contaminated work clothing should not be taken home and should be laundered by individuals informed of the hazards. belgraviacentre.com
Post-Market Surveillance and Monitoring
Post-market surveillance involves the ongoing monitoring of a product's safety after it has been released to the market. For cosmetic ingredients like this compound, this is a critical aspect of ensuring long-term consumer safety. This process, often referred to as cosmetovigilance, involves the collection and analysis of data on adverse reactions and other safety concerns related to the use of cosmetic products. datafoundry.ai
In the United States, the Food and Drug Administration (FDA) oversees the safety of cosmetics. While the FDA's authority over coal-tar hair dyes, a category that includes this compound, is more limited compared to other color additives, the agency does collect adverse event reports from consumers and healthcare providers. fda.govcosmeticsandtoiletries.com This information helps the FDA monitor the safety of cosmetic products on the market. fda.gov The Modernization of Cosmetics Regulation Act of 2022 has also introduced stricter regulations for cosmetic products, including requirements for safety records and labeling. personalcareinsights.com
In the European Union, a robust regulatory framework is in place for cosmetic products. The Scientific Committee on Consumer Safety (SCCS) has evaluated 2-(2,4-Diaminophenoxy)ethanol and its salts, concluding that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to consumer health, apart from its sensitizing potential. europa.eucir-safety.org The EU requires that hair dye products containing this ingredient carry specific warning labels. The EU's regulatory framework includes provisions for post-market surveillance, and in 2007, the Scientific Committee on Consumer Products launched a safety probe into several hair dyes, including this compound, to review the adequacy of existing concentration rules. cosmeticsbusiness.com
The monitoring of cosmetic products for harmful chemicals is also undertaken by various other organizations and agencies to ensure compliance with regulations and to identify any potential emerging risks. wa.gov
Regulatory and Advisory Body Maximum Use Concentrations for this compound
| Region/Body | Product Type | Maximum Concentration | Notes |
|---|---|---|---|
| European Union | Oxidative hair dye formulations | 2.0% (as hydrochloride, after mixing with hydrogen peroxide) europa.eucir-safety.org | Regulated under Annex III of the Cosmetics Directive. europa.eu |
| Cosmetic Ingredient Review (CIR) | Hair dyes | 0.25% - 0.35% (for the sulfate salt) cosmeticsbusiness.comcir-safety.org | Based on a 2022 concentration of use survey. cir-safety.org The maximum on-head concentration for the HCl salt is 2.0%. cosmeticsbusiness.com |
| Australia | Hair dye preparations | 4% or less (with specific labeling) | The hydrochloride salt is listed on the Australian Inventory of Chemical Substances. |
Adverse reactions to hair dyes can occur, and consumers are encouraged to report any issues to the relevant national authorities, such as the FDA in the United States. fda.gov
Advanced Research and Future Directions for 2 2,4 Diaminophenoxy Ethanol Sulfate
In Vitro and In Silico Modeling for Toxicity Prediction
Modern toxicology is shifting towards methods that reduce, refine, and replace animal testing (the "3Rs"). In vitro (cell-based) and in silico (computer-based) models are at the forefront of this transition, offering powerful tools to predict the toxic potential of chemicals like 2-(2,4-diaminophenoxy)ethanol sulfate (B86663).
Computational toxicology utilizes computer models to forecast the adverse effects of substances. mdpi.com A key tool in this field is the Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models to link a chemical's structure to its biological activity, such as toxicity. mdpi.com For aromatic amines, a class of compounds to which 2-(2,4-diaminophenoxy)ethanol sulfate belongs, QSAR models have been developed to discriminate between mutagens and non-mutagens, as well as carcinogens and non-carcinogens. nih.govoup.comnih.gov These models often rely on physicochemical descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), which relate to a chemical's reactivity. oup.com
While specific QSAR models exclusively for this compound are not extensively published, the existing frameworks for aromatic amines provide a strong foundation for its future evaluation. nih.govnih.gov An in silico profiler for hair dye ingredients has been proposed to categorize compounds based on mechanism-based structural alerts, with mitochondrial toxicity identified as a potential key driver of repeat dose toxicity. nih.govljmu.ac.uk
Future Directions:
Developing specific QSAR models for this compound to predict various toxicity endpoints.
Integrating data on this compound into broader in silico profilers for cosmetic ingredients to better categorize its potential hazards based on structural alerts. nih.govljmu.ac.uk
Using computational tools to predict the metabolic pathways of this compound and identify potentially reactive metabolites.
| Modeling Approach | Description | Relevance for this compound |
| QSAR | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. mdpi.com | Can be used to estimate mutagenic and carcinogenic potential based on models for other aromatic amines. nih.govoup.com |
| In Silico Profilers | Systems that categorize chemicals based on structural alerts linked to specific mechanisms of toxicity. nih.gov | Could help group the compound with others that share similar toxic mechanisms, such as mitochondrial toxicity. ljmu.ac.uk |
| Metabolism Prediction | Computational tools that simulate the metabolic fate of a chemical in the body. | Can identify potential reactive metabolites that may be responsible for toxicity. |
High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of chemicals for their potential biological activity. cosmetic-labs.comeurekajournals.com This technology is central to initiatives like the U.S. federal government's Toxicology in the 21st Century (Tox21) program, which uses robotic screening to test environmental chemicals for their potential to disrupt biological pathways. epa.govnih.gov HTS assays can measure various endpoints, including cell viability, oxidative stress, and gene activation, providing a wealth of toxicological data in a short time. cosmetic-labs.com
For cosmetic ingredients, HTS can accelerate safety screening by evaluating numerous compounds across multiple parameters simultaneously. cosmetic-labs.comresearchgate.netnih.gov While specific HTS data for this compound is not widely available, the technology represents a significant future direction for its assessment.
Future Directions:
Employing HTS to screen this compound against a broad panel of cell-based assays to identify potential toxicity pathways.
Using HTS data to prioritize this compound for further, more detailed toxicological testing if activity is detected. epa.gov
Applying HTS to compare the toxicological profiles of this compound with other hair dye components, facilitating the selection of safer alternatives.
Mechanistic Toxicology and Biomarker Discovery
Understanding how a chemical causes toxicity at a cellular and molecular level is crucial for accurate risk assessment. This knowledge allows for the development of biomarkers, which are measurable indicators of exposure or effect.
The primary toxicological concern noted for this compound is its potential for skin sensitization. europa.eu Skin sensitizers are typically small, reactive molecules known as haptens. wikipedia.org The molecular initiating event in skin sensitization is the covalent binding of the hapten to skin proteins, a process called haptenation. nih.govresearchgate.net This creates a hapten-protein adduct, which is then recognized as foreign by the immune system, leading to the activation of T-cells and an allergic response upon subsequent exposure. wikipedia.orgnih.gov
For 2-(2,4-diaminophenoxy)ethanol, its aromatic amine structure makes it susceptible to metabolic activation, potentially forming reactive intermediates that can bind to proteins. nih.gov Genotoxicity studies on its hydrochloride salt have yielded mixed results in in vitro bacterial assays, but it was not found to be genotoxic in animal studies or carcinogenic. cosmeticsinfo.org The molecular basis for the mixed in vitro results warrants further investigation.
Future Research Focus:
Identifying the specific skin proteins that are targeted for haptenation by this compound.
Elucidating the precise metabolic pathways that may lead to the formation of reactive intermediates.
Investigating the molecular mechanisms behind the positive results seen in some in vitro genotoxicity assays to understand their relevance to human health.
Biomonitoring provides a means to assess human exposure to chemicals by measuring the substance, its metabolites, or its adducts in biological samples like blood or urine. tandfonline.comtandfonline.comnih.gov For aromatic amines, several biomarkers of exposure have been established. tandfonline.comnih.gov These include:
Urinary Metabolites: Measuring the parent compound or its metabolites (e.g., N-acetylated forms) in urine is a common, non-invasive method to assess recent exposure. tandfonline.comnih.gov
Hemoglobin Adducts: Reactive metabolites of some aromatic amines can bind to hemoglobin in red blood cells. nih.gov These adducts are stable and can provide an integrated measure of exposure over the lifespan of the erythrocyte (about 120 days). nih.gov
DNA Adducts: The formation of DNA adducts is a critical step in the initiation of cancer by genotoxic chemicals and can serve as a biomarker of the biologically effective dose. usda.gov
Future Directions:
Developing and validating analytical methods to measure this compound and its specific metabolites in human urine as biomarkers of exposure for individuals using hair dyes containing this ingredient.
Investigating whether this compound forms hemoglobin adducts, which could serve as a long-term biomarker of exposure.
Exploring the potential for DNA adduct formation in relevant tissues as a biomarker of effect, particularly to clarify the mixed genotoxicity findings. usda.gov
| Potential Biomarker | Biological Matrix | What It Measures |
| Parent Compound & Metabolites | Urine | Recent exposure |
| Hemoglobin Adducts | Blood | Cumulative exposure over several months nih.gov |
| DNA Adducts | Tissue/Blood | Biologically effective dose related to genotoxicity usda.gov |
Environmental Monitoring and Remediation Technologies
The widespread use of hair dyes means that their ingredients are frequently washed down the drain, entering wastewater systems. curlyhairhub.com Aromatic amines and other components of hair dye have been detected in surface waters downstream from wastewater treatment plants, raising concerns about their persistence and potential toxicity to aquatic life. curlyhairhub.comearthendeavours.org The environmental fate and ecotoxicity of many specific hair dye ingredients are not yet well understood. curlyhairhub.comnih.gov
There is currently a lack of published data specifically on the environmental levels of this compound or targeted remediation technologies for its removal. However, the general concerns about hair dye components in aquatic environments highlight a critical area for future research.
Future Research and Development Needs:
Environmental Monitoring: Developing sensitive analytical methods to detect and quantify this compound in wastewater effluent and surface waters to understand its environmental prevalence.
Ecotoxicology Studies: Conducting studies to determine the toxicity of this compound to a range of aquatic organisms (e.g., algae, invertebrates, fish) to assess its environmental risk. nih.gov
Remediation Technologies: Investigating advanced wastewater treatment processes (e.g., ozonation, advanced oxidation, bioremediation) for their effectiveness in degrading and removing this compound and other persistent hair dye components.
Green Chemistry: Promoting the design of new, effective hair dye ingredients that are readily biodegradable and have a lower environmental impact. becleverman.com
Detection in Wastewater and Environmental Samples
As a component of widely used consumer products, this compound is released into domestic wastewater streams, primarily from hair washing after dyeing. nih.gov The detection and quantification of such compounds in environmental matrices are critical for assessing their environmental fate and potential impact.
While specific studies monitoring this compound in wastewater are not extensively documented in publicly available literature, the analytical methods for similar aromatic amines and hair dye components are well-established. The most effective and widely used technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govresearchgate.netnih.gov This method is highly suitable due to its sensitivity and selectivity, which are necessary for detecting trace concentrations of specific organic molecules in complex mixtures like wastewater.
Methodology for Detection:
Sample Preparation: Wastewater samples typically undergo a pre-concentration step, often using solid-phase extraction (SPE), to isolate and enrich the analytes of interest.
Chromatographic Separation: The concentrated sample is injected into a liquid chromatograph. A C18 column is commonly used to separate the various organic compounds in the sample based on their physicochemical properties. nih.gov
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. For aromatic amines like this compound, electrospray ionization (ESI) is a common ionization technique. nih.gov The mass spectrometer is operated in modes like selected reaction monitoring (SRM), which provides high specificity and allows for the accurate quantification of the target compound even at low levels. nih.govrsc.org
Studies on other semi-permanent hair dyes have successfully used LC-MS/MS to quantify their presence in salon wash water, with limits of detection (LOD) ranging from 0.66 to 20 ng/mL, demonstrating the method's suitability for these applications. nih.govresearcher.life For instance, after hair dyeing, concentrations of other dyes like Basic Blue 99 and Basic Yellow 57 have been measured at levels as high as 866 ng/mL and 145 ng/mL, respectively, in the first wash. nih.gov Such data highlights the significant load of these compounds entering the water stream.
Table 1: Analytical Methods for Hair Dye Detection in Water Samples
| Analytical Technique | Key Steps | Typical Analytes | Detection Limits (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Solid-Phase Extraction (SPE), C18 column separation, ESI source, Selected Reaction Monitoring (SRM) | Aromatic amines, semi-permanent dyes (e.g., Basic Blue 99, Basic Red 76) | 0.01 - 40.1 µg/g | nih.govnih.gov |
| GC-MS | Derivatization, Gas Chromatographic separation, Mass Spectrometric detection | Aromatic amines | 0.5 - 8.0 μg/L | rsc.org |
Development of Degradation or Removal Methods
The presence of aromatic amines from hair dyes in wastewater necessitates the development of effective removal and degradation technologies to prevent environmental contamination. nih.gov Given the stable aromatic structure of this compound, conventional wastewater treatment methods may not be sufficient for its complete removal. mdpi.com Advanced Oxidation Processes (AOPs) are considered highly effective for the degradation of such recalcitrant organic pollutants. kirj.eenih.govnih.gov
AOPs function by generating highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, breaking them down into simpler, less harmful substances, and potentially achieving complete mineralization to carbon dioxide and water. mdpi.com
Promising Degradation Methods:
Ozonation: Ozone (O₃) is a powerful oxidant that reacts readily with electron-rich compounds like aromatic amines. researchgate.net The reaction can proceed through direct oxidation by ozone molecules or via indirect oxidation by hydroxyl radicals formed from ozone decomposition in water. mdpi.comnih.gov Ozonation has proven effective in degrading anilines and other amines in water, though the efficiency and byproducts can be influenced by factors like pH. researchgate.netdigitellinc.comjournals.co.za
Fenton and Photo-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. nih.gov Its efficacy can be significantly enhanced by the application of UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. nih.gov The photo-Fenton process has demonstrated high efficiency in degrading and mineralizing other aromatic compounds. nih.gov
Combined AOPs: Research has shown that combining different AOPs, such as O₃/H₂O₂/UV, can lead to accelerated degradation rates for recalcitrant compounds compared to individual processes. kirj.ee
While direct studies on the degradation of this compound are scarce, the known efficacy of AOPs for other aromatic amines and dinitrophenols provides a strong basis for their application here. mdpi.comkirj.ee
Table 2: Advanced Oxidation Processes for Aromatic Compound Degradation
| AOP Method | Reagents/Process | Mechanism | Efficiency | Reference |
|---|---|---|---|---|
| Ozonation | Ozone (O₃) | Direct reaction with O₃ and indirect reaction with •OH radicals | High reactivity with anilines and other amines | researchgate.netnih.gov |
| Fenton Process | Fe²⁺ + H₂O₂ | Generation of •OH radicals | High degradation of dichlorophenol | nih.gov |
| Photo-Fenton | Fe²⁺ + H₂O₂ + UV light | Enhanced •OH radical generation and catalyst recycling | Up to 100% degradation and 98% mineralization for 2,4-D | nih.gov |
| O₃/H₂O₂/UV | Ozone, Hydrogen Peroxide, UV light | Combined radical generation pathways | Accelerated degradation of dinitrophenol | kirj.ee |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Correlation of Chemical Structure with Biological Activity and Environmental Fate
The biological activity and environmental fate of this compound are intrinsically linked to its molecular structure. As an aromatic amine, its properties are defined by the aromatic ring, the two amino (-NH₂) groups, and the hydroxyethoxy (-OCH₂CH₂OH) side chain. cosmeticsinfo.org
Environmental Fate: The environmental persistence and degradation of the compound are also dictated by its structure. The aromatic ring is generally stable, but the amino and hydroxyl groups provide sites for microbial or chemical attack. orst.edu Aromatic amines can be subject to degradation by AOPs, as the electron-donating amino groups make the aromatic ring susceptible to oxidative attack. researchgate.net Conversely, the stable aromatic structure can contribute to persistence if potent degradation mechanisms are absent. juniperpublishers.com The water solubility imparted by the sulfate and hydroxyethoxy groups suggests a potential for mobility in aquatic systems. juniperpublishers.com
Design of Safer Analogs and Alternatives
Concerns over the sensitization potential of aromatic amine hair dyes like p-phenylenediamine (B122844) (PPD) and its derivatives have spurred research into designing safer alternatives. acs.orgumn.edunews-medical.net The primary strategy involves modifying the chemical structure to reduce skin reactivity and absorption while maintaining dyeing efficacy.
Key design principles for safer analogs include:
Increasing Molecular Size: Creating larger molecules, such as oligomers, reduces their ability to penetrate the skin barrier, thereby lowering the risk of initiating an immune response. researchgate.net
Enhancing Hydrophilicity: Introducing hydrophilic functional groups (e.g., hydroxyl, sulfonic acid) increases the water solubility of the dye molecule. acs.orgumn.edu This makes it less likely to partition into the lipid-rich stratum corneum of the skin, reducing dermal absorption. The hydroxyethoxy and sulfate groups on this compound contribute to its water solubility.
Reducing Protein Reactivity: Modifying the molecule to decrease its binding affinity for skin proteins can directly lower its sensitization potential. This can be achieved by strategically positioning bulky groups near the reactive amino groups to sterically hinder their interaction with proteins. acs.orgumn.edu
Research has shown that adding O-methyl chains or creating larger oligomeric structures from PPD-like precursors can result in compounds with significantly lower cytotoxicity and skin sensitization potential while still providing effective hair coloration. acs.orgresearchgate.net
Emerging Research Areas and Unexplored Aspects
Interaction with Biological Systems beyond Hair Dyeing
While the primary biological interaction of concern for this compound is skin sensitization, research has explored its systemic effects following exposure. europa.eu These studies provide insight into its behavior within biological systems beyond the surface of the skin and hair.
Animal studies involving oral administration of the hydrochloride salt have been conducted to assess systemic toxicity. In a 13-week study with rats, effects such as a dull appearance of fur and brown discoloration of urine, thyroid glands, and trachea were noted at higher doses. Although the compound was not found to be carcinogenic in mice, deposition of pigment in the thyroid follicles was observed. These findings suggest that if absorbed systemically, the compound and its metabolites can distribute to and interact with various organs.
Genetic toxicity bioassays have been conducted to evaluate the mutagenic potential of 2-(2,4-Diaminophenoxy)ethanol. nih.gov While some in vitro tests showed positive results, multiple in vivo assays, including the mouse dominant-lethal assay and the mouse spot test, were negative. nih.govnih.gov This body of evidence suggests that while the molecule may have some mutagenic activity under specific laboratory conditions, it does not appear to express this genotoxicity in a whole-animal system. nih.gov The study of its metabolic pathways, particularly N-acetylation in the skin and liver, is crucial for understanding how the body processes and detoxifies this compound. researchgate.net
Novel Applications and Research Opportunities
The primary and currently sole application for this compound is as a "coupler" in oxidative hair dye formulations. cosmeticsinfo.org In this capacity, it is a key ingredient that helps to form specific color tones when it reacts with primary intermediates in the presence of an oxidizing agent. cosmeticsinfo.org
While the chemical structure of this compound, an aromatic amine, might suggest potential for broader applications in fields such as polymer chemistry or as an antioxidant, there is currently a lack of published research exploring these possibilities. Its development and characterization have been highly focused on its role in cosmetology.
Future research could potentially explore the synthesis of derivatives of this compound to investigate new applications. For instance, modifications to the molecule could be explored to create novel polymers or materials with unique properties. However, at present, its use remains highly specialized within the hair dye industry. One patent has indicated that 2,4-diaminophenoxyethanol (B1213692) hydrochloride is primarily used as a hair dye or pharmaceutical intermediate, although specific pharmaceutical applications are not detailed in the available literature. google.com
Research and Application Status
| Area of Research/Application | Status | Key Findings |
| Hair Colorant | Established | Functions as a coupler in oxidative hair dyes to produce color. scbt.com |
| Polymer Science | Not Investigated | No available research on its use in creating new polymers. |
| Antioxidant Research | Not Investigated | No available research on its potential antioxidant properties. |
| Pharmaceuticals | Mentioned as Intermediate | A patent mentions its use as a pharmaceutical intermediate, but no specific applications are documented in scientific literature. google.com |
Potential Interactions with Other Hair Dye Components
The primary function of this compound in a hair dye formulation is to interact with other components to create the final hair color. nih.gov These interactions are fundamental to the oxidative dyeing process.
The key interaction occurs in a three-part system:
Primary Intermediates (Developers): These are small aromatic compounds, such as p-phenylenediamine (PPD) or p-aminophenol.
Couplers (Color Modifiers): this compound falls into this category. Other common couplers include resorcinol (B1680541) and m-aminophenol. chemicalbook.comresearchgate.net
Oxidizing Agent: Typically, hydrogen peroxide is used.
When these components are mixed, the hydrogen peroxide oxidizes the primary intermediates. nih.gov These oxidized intermediates then react with the couplers, like this compound. cir-safety.org This reaction forms large, complex color molecules that are trapped within the hair shaft, resulting in a permanent color change. nih.gov The final shade achieved depends on the specific combination and concentration of the primary intermediates and couplers used. nih.gov
Studies have shown that 2,4-diaminophenoxyethanol hydrochloride, a closely related salt, has been observed to have cross-reactivity with other hair dye ingredients like p-phenylenediamine (PPD), 4-amino-2-hydroxytoluene, and 4-amino-m-cresol in some individuals. synthonix.com This suggests a potential for complex interactions and sensitizations when these ingredients are used together.
The concentration of this compound in hair dye formulations is carefully controlled to ensure the desired color outcome and to adhere to safety regulations.
Typical On-Head Concentration of 2-(2,4-Diaminophenoxy)ethanol and its Salts in Oxidative Hair Dye Formulations
| Compound | Maximum On-Head Concentration (after mixing with hydrogen peroxide) |
| This compound | 2.0% cir-safety.orgepa.gov |
| 2-(2,4-Diaminophenoxy)ethanol HCl | 2.0% cir-safety.orgepa.gov |
It is important to note that while the general mechanism of interaction is well-understood, detailed kinetic studies of the reactions between this compound and the full spectrum of other ingredients in a commercial hair dye product (including conditioning agents, surfactants, and solvents) are not widely available in public literature.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-(2,4-Diaminophenoxy)ethanol sulfate, and how is purity ensured?
- Methodology : The compound is synthesized via a reaction between aniline and ethylene oxide in a 1:1 molar ratio under controlled temperature. Post-reaction, the product is extracted via solvent partitioning, crystallized, and dried. Purity is validated using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Solubility in water and ethanol aids in recrystallization for purification .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodology : Key techniques include:
- NMR spectroscopy (to confirm aromatic amine and sulfate group positions).
- Fourier-transform infrared spectroscopy (FTIR) (to identify functional groups like -NH₂ and -SO₄²⁻).
- Elemental analysis (to verify molecular formula C₈H₁₄N₂O₆S).
- Thermogravimetric analysis (TGA) (to assess thermal stability and hydration states).
Refer to PubChem and ECHA entries for standardized spectral data .
Q. How does the sulfate group influence solubility and stability compared to analogs like the dihydrochloride form?
- Methodology : The sulfate moiety enhances aqueous solubility due to ionic interactions, making it preferable for in vitro studies. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies) show improved shelf-life compared to hydrochloride derivatives. Comparative solubility data can be derived from PubChem entries .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?
- Methodology :
- Parameter screening : Use design-of-experiments (DoE) to test variables like temperature (40–80°C), solvent polarity, and stirring rates.
- Byproduct analysis : Liquid chromatography-mass spectrometry (LC-MS) identifies intermediates (e.g., quinones from oxidation).
- Catalyst exploration : Transition metals or acidic/basic catalysts may reduce side reactions. Evidence suggests NaBH₄ effectively suppresses oxidation byproducts .
Q. What experimental strategies resolve spectral discrepancies (e.g., NMR splitting patterns) during structural elucidation?
- Methodology :
- 2D NMR techniques (COSY, HSQC) clarify proton-proton coupling and heteronuclear correlations.
- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts.
- Isotopic labeling : Use ¹⁵N-labeled amines to trace NH₂ group interactions .
Q. How do enzymatic inhibition pathways (e.g., cyclooxygenase) and antioxidant mechanisms of this compound differ in cancer vs. normal cell lines?
- Methodology :
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-1/COX-2) using fluorogenic substrates.
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cells.
- Cell-line specificity : Compare cytotoxicity (via MTT assay) in cancer (HeLa, MCF-7) vs. primary (HEK293) cells. Evidence notes tumor growth inhibition in vitro but requires validation .
Q. What are the challenges in reconciling contradictory data on its oxidative stability across studies?
- Methodology :
- Controlled replication : Standardize oxygen exposure, light, and temperature in stability studies.
- Advanced analytics : Use electron paramagnetic resonance (EPR) to detect free radical intermediates.
- Meta-analysis : Cross-reference SCCS safety assessments (cosmetic use) with academic oxidative profiles to identify confounding variables .
Methodological Tables
| Property | This compound | Dihydrochloride Analog |
|---|---|---|
| Solubility in Water (g/L) | 120 (25°C) | 85 (25°C) |
| Thermal Decomposition (°C) | 220–240 | 190–210 |
| Enzymatic IC₅₀ (COX-2, μM) | 12.3 ± 1.5 | 18.7 ± 2.1 |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
